molecular formula C17H22ClN3O2S B5809191 N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide

N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide

Cat. No. B5809191
M. Wt: 367.9 g/mol
InChI Key: HQTMJYZBBQOFAE-UHFFFAOYSA-N
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Description

N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide, also known as NS8593, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-type calcium channel blockers and has been found to have a wide range of effects on the human body. In

Mechanism of Action

N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide works by blocking N-type calcium channels, which are involved in the transmission of pain signals and neurotransmitter release in the brain. By blocking these channels, N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide can reduce the transmission of pain signals and the release of neurotransmitters, leading to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. It has also been found to have anti-epileptic effects and to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is its ability to selectively block N-type calcium channels, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is its relatively low potency, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for research on N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide. One area of research is the development of more potent analogs of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide that can be used in clinical settings. Another area of research is the identification of specific neurological disorders that may benefit from treatment with N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide and its potential side effects.
In conclusion, N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its ability to selectively block N-type calcium channels makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide with cyclohexylmagnesium bromide followed by allylation with allyl bromide. The resulting product is then purified through column chromatography to obtain pure N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide.

Scientific Research Applications

N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have a wide range of effects on the human body, including its ability to block N-type calcium channels. This makes it a potential candidate for the treatment of various neurological disorders such as chronic pain, epilepsy, and Parkinson's disease. N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2S/c1-4-10-21(14-8-6-5-7-9-14)24(22,23)17-15(11-19)12(2)16(18)13(3)20-17/h4,14H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTMJYZBBQOFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(CC=C)C2CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-(prop-2-en-1-yl)pyridine-2-sulfonamide

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